Clovoxamine
Description
Historical Context of Clovoxamine (B1669253) Discovery and Early Research
This compound, also known by its developmental code name DU-23811, was discovered in the 1970s. wikipedia.org This period was marked by a significant shift in antidepressant drug development, moving away from the first-generation monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) towards more selective agents. wikipedia.orgmidcitytms.com The research that led to compounds like this compound was driven by the need for medications with more specific neurochemical targets, aiming to improve upon the efficacy and side effect profiles of existing treatments. wikipedia.org
Initial clinical investigations into this compound began in the early 1980s. wikipedia.org These studies sought to determine its potential as a therapeutic agent for major depressive disorder. patsnap.com Research from this era includes double-blind, controlled trials comparing this compound to established antidepressants like doxepin, providing the first insights into its clinical characteristics.
This compound as a Member of the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Class
Pharmacologically, this compound is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org Its mechanism of action involves blocking the transporter proteins for both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), two key neurotransmitters implicated in mood regulation. wikipedia.orghealthline.comyoutube.com By inhibiting the reuptake of these monoamines from the synaptic cleft, this compound increases their availability to act on postsynaptic receptors. youtube.com
This dual-action mechanism distinguishes it from selective serotonin reuptake inhibitors (SSRIs), which primarily target the serotonin transporter. medicalnewstoday.comwebmd.com An important characteristic of this compound highlighted in early research is its low affinity for other neuroreceptors, including muscarinic acetylcholine, histamine, and adrenergic receptors. wikipedia.org This selectivity is a hallmark of second-generation antidepressants, designed to avoid the broader receptor interactions associated with older TCAs. wikipedia.org
Table 1: Pharmacological Profile of this compound
| Target | Action | Affinity/Note |
|---|---|---|
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Acts as an inhibitor |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Acts as an inhibitor |
| Muscarinic Acetylcholine Receptors | - | Low Affinity wikipedia.org |
| Histamine Receptors | - | Low Affinity wikipedia.org |
| Adrenergic Receptors | - | Low Affinity wikipedia.org |
This compound's Structural Relationship to Fluvoxamine (B1237835) and Broader Antidepressant Chemical Series
This compound is structurally a member of the 2-aminoethyloximethers of aralkylketones class and is closely related to Fluvoxamine, a well-known SSRI. sci-hub.se The development of both compounds originated from the same pharmaceutical research efforts at Kali-Duphar. nih.gov
The core chemical scaffold of these compounds is similar, with the key distinction lying in the substituent on the phenyl ring. This compound features a 4-chlorophenyl group, whereas Fluvoxamine has a 4-(trifluoromethyl)phenyl group. wikipedia.orgwikipedia.org This seemingly minor structural change results in a significant difference in their pharmacological profiles, with this compound exhibiting dual serotonin and norepinephrine activity, while Fluvoxamine is highly selective for the serotonin transporter. wikipedia.orgwikipedia.org The study of such closely related analogues has been instrumental for medicinal chemists in understanding structure-activity relationships for transporter-targeted drugs. patsnap.com
Table 2: Structural Comparison of this compound and Fluvoxamine
| Feature | This compound | Fluvoxamine |
|---|---|---|
| IUPAC Name | 1-(4-chlorophenyl)-5-methoxypentan-1-one O-2-aminoethyl oxime wikipedia.org | 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine wikipedia.org |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ wikipedia.org | C₁₅H₂₁F₃N₂O₂ wikipedia.org |
| Key Phenyl Substituent | 4-chloro wikipedia.org | 4-(trifluoromethyl) wikipedia.org |
| Chemical Class | 2-aminoethyloximether of an aralkylketone | 2-aminoethyloximether of an aralkylketone |
Significance of this compound in Neuropharmacological Research
Although this compound was never marketed for clinical use, it holds significance within the field of neuropharmacological research. wikipedia.org Its investigation as a non-tricyclic, dual-uptake inhibitor contributed to the foundational knowledge that supported the development of the SNRI class of antidepressants, which includes widely used medications today. wikipedia.org
In a research context, this compound has been used as a tool compound. For instance, it has served as an internal standard in the development of high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of other antidepressants in plasma samples. patsnap.com Furthermore, comparative studies involving this compound, Fluvoxamine, and other agents helped to delineate the distinct neuropharmacological and clinical effects stemming from selective versus dual monoamine reuptake inhibition. nih.gov These early investigations underscored the potential of targeting both serotonin and norepinephrine systems to manage depressive disorders, a strategy that remains a cornerstone of modern psychopharmacology. jst.go.jp
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14- |
InChI Key |
XXPVSQRPGBUFKM-VKAVYKQESA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
Synonyms |
4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |
Origin of Product |
United States |
Structural Aspects and Synthesis of Clovoxamine
Core Chemical Architecture of Clovoxamine (B1669253)
This compound, chemically designated as 1-Pentanone, 1-(4-chlorophenyl)-5-methoxy-, O-(2-aminoethyl)oxime, possesses a distinct molecular structure that is fundamental to its properties. ontosight.ai It is classified as a 5-methoxyvalerophenone (B1251370) O-(2-aminoethyl)oxime and a member of the monochlorobenzenes. nih.gov
Pentanone Backbone and Substituent Groups
The foundational structure of this compound is a pentanone backbone. ontosight.ai This five-carbon chain with a ketone functional group is substituted with a 4-chlorophenyl group and a methoxy (B1213986) group. ontosight.ai The presence of the 4-chlorophenyl group, a phenyl ring with a chlorine atom at the fourth position, and a methoxy group (-OCH3) are key features of its aralkylketone structure. ontosight.aidrugs.com
O-(2-aminoethyl)oxime Moiety
A crucial component of the this compound molecule is the O-(2-aminoethyl)oxime moiety. ontosight.ai This functional group is formed from the reaction of the ketone on the pentanone backbone with a hydroxylamine (B1172632) derivative, specifically O-(2-aminoethyl)hydroxylamine. cymitquimica.comnih.gov The oxime group (C=N-OH) in this compound is further etherified with a 2-aminoethyl group, resulting in the O-(2-aminoethyl)oxime linkage (-C=N-O-CH2-CH2-NH2). ontosight.ainih.gov
Stereoisomeric Considerations
The carbon-nitrogen double bond (C=N) in the oxime moiety of this compound gives rise to the possibility of geometric isomerism, specifically E (trans) and Z (cis) isomers. nih.govnih.gov The clinically investigated form of the related compound fluvoxamine (B1237835) is the E isomer. nih.govnih.gov For this compound, the (E) stereoisomerism denotes a specific geometric arrangement around this double bond. ontosight.ai Unlike some other antidepressants, this compound does not possess a chiral center, meaning it does not have optical isomers (enantiomers). nih.govmdpi.com
Synthetic Methodologies for this compound
The synthesis of this compound involves key chemical transformations to assemble its characteristic structure.
Oxime Formation Pathways
A central step in the synthesis of this compound and related compounds is the formation of the oxime. This is typically achieved through the reaction of a ketone with hydroxylamine or its derivatives. cymitquimica.comnih.gov In the case of this compound, the precursor would be 1-(4-chlorophenyl)-5-methoxypentan-1-one. This ketone reacts with O-(2-aminoethyl)hydroxylamine to form the corresponding oxime ether directly. The formation of oximes is a well-established reaction in organic chemistry. rsc.orgresearchgate.net
General Synthetic Approaches for Aralkylketone Derivatives
The synthesis of the aralkylketone core of this compound can be approached through various established methods. One common method for synthesizing aralkyl ketones is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound's precursor, this could involve the acylation of chlorobenzene (B131634) with 5-methoxyvaleryl chloride.
Alternative synthetic strategies for aralkylketone derivatives have been developed. For instance, a modified synthesis of the related compound fluvoxamine starts from 4-trifluoromethylbenzonitrile, proceeding through a Grignard reaction, hydrolysis, and subsequent oximation. sciengine.com Another approach involves the synthesis of an N-methyl-N-methoxy amide (Weinreb amide) from the corresponding carboxylic acid, which then reacts with a Grignard reagent to form the ketone. google.com These general methods for synthesizing aralkylketones are applicable to the production of the necessary precursors for this compound synthesis. researchgate.netorganic-chemistry.orgresearchgate.net
Degradation Pathways and Chemical Stability Studies Relevant to Research
This compound, like other molecules with an oxime group, is susceptible to degradation through various pathways, including hydrolysis, thermolysis, and photolysis. researchgate.net Its stability is influenced by factors such as pH, temperature, and exposure to light. researchgate.netchemicea.com
Hydrolytic Cleavage of Oxime-Group
The oxime linkage in this compound is a key site for hydrolytic degradation, particularly under acidic and basic conditions. researchgate.net The presence of the oxime group makes the molecule prone to hydrolysis. researchgate.net
Studies on the closely related compound fluvoxamine, which also possesses an oxime ether structure, provide insight into this degradation pathway. Fluvoxamine demonstrates significant instability in both acidic and basic environments. nih.govresearchgate.net Under acidic conditions (0.5 M HCl at 80°C), approximately 62% degradation occurs within 10 minutes. nih.gov In basic conditions (2 M NaOH at 80°C), the degradation is slightly slower, with about 45% degradation observed after 40 minutes. nih.gov The degradation products formed under both acidic and basic conditions appear to be identical. nih.gov This suggests a common degradation pathway involving the cleavage of the oxime bond.
The hydrolytic degradation of fluvoxamine follows pseudo-first-order kinetics. researchgate.net The proposed mechanism for the acid-base hydrolysis of fluvoxamine involves the cleavage of the oxime group. researchgate.net This process can lead to the formation of degradation products such as 5-methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one. jocpr.com
Table 1: Hydrolytic Degradation of Fluvoxamine Under Stress Conditions
| Condition | Temperature | Time | Degradation (%) |
| 0.5 M HCl | 80°C | 10 min | ~62 |
| 2 M NaOH | 80°C | 40 min | ~45 |
| 0.1N HCl | 80°C | 90 min | Significant |
| 0.1N NaOH | 80°C | 90 min | Significant |
| Neutral (Water) | 80°C | 90 min | Significant |
| Data sourced from multiple studies on fluvoxamine, a structurally similar compound. nih.govinnovareacademics.in |
Photosensitized Oxidation Mechanisms
This compound is susceptible to photodegradation, particularly under aerobic conditions in the presence of UV-A light. researchgate.net The phototoxic nature of the drug is linked to photosensitized oxidation reactions. jocpr.comresearchgate.net This process involves the drug molecule absorbing light energy, leading to the formation of reactive oxygen species (ROS) that can then cause cellular damage. mdpi.comnih.gov
The primary mechanism of photosensitized oxidation involves the generation of singlet oxygen. jocpr.comresearchgate.netmdpi.com In this Type II photodynamic action, the photosensitizer (the drug molecule) in its excited triplet state transfers energy to molecular oxygen, creating highly reactive singlet oxygen. jocpr.commdpi.comugr.es This singlet oxygen can then react with the this compound molecule itself.
One proposed reaction pathway involves a [2+2] cycloaddition of singlet oxygen with the C=N double bond of the oxime group, forming a dioxetane analogue. jocpr.com This intermediate is unstable and can decompose, leading to the formation of various photoproducts. jocpr.com The main photooxidation product identified in studies of the structurally similar fluvoxamine is 5-methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one. jocpr.com
Another possible pathway involves an electron or hydrogen transfer, leading to the formation of free radicals (Type I mechanism). mdpi.comnih.govugr.es These radicals can then react with oxygen to produce other ROS, such as superoxide (B77818) anions and hydroxyl radicals, which contribute to oxidative damage. mdpi.comugr.es The photolysis of fluvoxamine has been shown to involve oxime hydrolysis, lipid chain-breaking, and amine oxidation. gdut.edu.cn
The photodegradation of this compound can also lead to the formation of a photo-isomer, specifically the (Z)-isomer of the parent molecule, which has been observed as a primary dissipation process in the presence of light. rsc.org
Table 2: Key Aspects of Photosensitized Oxidation of this compound
| Mechanism Type | Key Reactive Species | Initial Step | Consequence |
| Type II | Singlet Oxygen (¹O₂) | Energy transfer from excited drug to O₂ | Oxidation of the drug molecule, formation of photoproducts |
| Type I | Free Radicals (e.g., superoxide anion) | Electron/hydrogen transfer from excited drug | Oxidative damage to biomolecules |
| Based on general mechanisms of photosensitization. mdpi.comugr.es |
Pharmacological Mechanisms of Action
Monoamine Neurotransmitter Reuptake Inhibition
Clovoxamine (B1669253) functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs that modulates the concentration of these key neurotransmitters in the brain. wikipedia.orgncats.io By blocking their reuptake, this compound increases their availability in the synaptic cleft, the space between neurons where chemical signaling occurs. medicinetoday.com.aualliedacademies.org
A primary mechanism of this compound is its potent inhibition of the serotonin (B10506) transporter (SERT). wikipedia.orgwilliams.edu SERT is a protein responsible for clearing serotonin from the synapse and transporting it back into the presynaptic neuron. nih.govwikipedia.org By blocking this transporter, this compound leads to an accumulation of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. williams.edunih.gov This action is a hallmark of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants. wikipedia.orgnih.gov
In addition to its effects on serotonin, this compound also inhibits the reuptake of norepinephrine (B1679862) by blocking the norepinephrine transporter (NET). wikipedia.orgncats.io This dual-action classifies it as an SNRI. wikipedia.org The inhibition of norepinephrine reuptake further contributes to its potential antidepressant and anxiolytic effects by increasing the levels of this neurotransmitter in the synapse. medicinetoday.com.au
This compound's effect on the dopamine (B1211576) transporter (DAT) is considered weak. drugbank.com While it primarily targets serotonin and norepinephrine, its minimal interaction with the dopamine system distinguishes it from other antidepressants that may have a more significant impact on dopaminergic pathways. drugbank.com
Norepinephrine Reuptake Inhibition
Interaction with Non-Monoaminergic Receptors
Beyond its effects on monoamine reuptake, this compound exhibits significant interactions with non-monoaminergic receptors, a characteristic that sets it apart from many other antidepressants. wikipedia.orgdrugbank.com It has been shown to have little to no affinity for several other receptor types, including muscarinic acetylcholine, histamine, adrenergic, and various serotonin receptors. wikipedia.orgdrugbank.com
A notable feature of this compound is its potent agonistic activity at the sigma-1 (σ1) receptor. wikipedia.orgpsychiatryinvestigation.orgcpn.or.kr The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, which is involved in regulating a variety of cellular functions. psychiatryinvestigation.orgneurologylive.com
Sigma-1 (σ1) Receptor Agonism
σ1 Receptor Modulation of Intracellular Signaling Pathways
The σ1 receptor, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, acts as a molecular chaperone that, upon ligand binding, can translocate and interact with various effector proteins. patsnap.comwikipedia.org this compound, acting as a high-affinity agonist at this receptor, triggers a series of downstream events that modulate critical cellular functions. nih.govwikipedia.org
This compound's interaction with the σ1 receptor plays a significant role in modulating cellular stress responses, particularly those involving the unfolded protein response (UPR). nih.govnih.gov The σ1 receptor directly interacts with and regulates the activity of the inositol-requiring enzyme 1α (IRE1), a key sensor of ER stress. frontiersin.orgnih.gov Mechanistically, the σ1 receptor restricts the endonuclease activity of IRE1, which in turn dampens the inflammatory response. nih.gov Research has shown that agonism at the σ1 receptor, as would be expected with this compound, can stabilize IRE1 and prolong the activation of the protective IRE1-XBP1 signaling pathway, which enhances cellular survival. mdpi.comnih.gov This modulation of the IRE1 pathway is a critical mechanism through which this compound may exert anti-inflammatory effects. nih.govnih.gov
The activation of σ1 receptors by ligands like this compound can indirectly influence a variety of neurotransmitter systems. tandfonline.comnih.gov This modulation is often a downstream consequence of the receptor's primary actions on ion channels and intracellular signaling. nih.gov The σ1 receptor has been shown to modulate glutamatergic, cholinergic, serotonergic, and dopaminergic systems. tandfonline.comnih.gov For example, σ1 receptor agonists can enhance glutamate (B1630785) release and potentiate NMDA receptor function, which is crucial for synaptic plasticity. nih.gove-century.us It has been reported that the modulation of dopaminergic and other neurotransmitter systems by σ1 ligands may be at least partially dependent on their influence on NMDA receptors. nih.gov
Regulation of Inositol-Requiring Enzyme 1α (IRE1)-Driven Inflammation
Lack of Significant Affinity for Other Receptors (Histaminergic, Adrenergic, Muscarinic, Dopaminergic)
A defining feature of this compound's pharmacological profile is its high selectivity. In vitro receptor binding studies have consistently shown that this compound has little to no significant affinity for a range of other important receptors. nih.govmedkoo.comwikipedia.org This includes histaminergic, alpha- and beta-adrenergic, muscarinic acetylcholine, and dopaminergic receptors. nih.govfda.govhres.ca This lack of interaction with these receptors is significant, as antagonism at these sites is often associated with the side effects of other psychotropic medications. fda.gov
Table 1: this compound Receptor Binding Profile
| Receptor Family | Specific Receptors | Affinity |
|---|---|---|
| Serotonergic | 5-HT Receptors | Low/Negligible nih.govmedkoo.com |
| Adrenergic | Alpha and Beta Receptors | Low/Negligible nih.govfda.gov |
| Histaminergic | H1 Receptors | Low/Negligible nih.govhres.ca |
| Muscarinic | Acetylcholine Receptors | Low/Negligible nih.govhres.ca |
| Dopaminergic | D2 Receptors | Low/Negligible nih.govhres.ca |
Neurochemical and Cellular Effects in Preclinical Models
Preclinical studies investigating this compound have revealed specific neurochemical and cellular effects that underpin its pharmacological actions. While its primary mechanism is not direct modulation of monoamine transporters to the same extent as classic antidepressants, it does influence neurotransmitter systems, particularly serotonin and norepinephrine, through reuptake inhibition. nih.govmedkoo.comwikipedia.org
In rat models, acute administration of this compound has been shown to affect serotonin (5-HT) synthesis in a region-specific manner. nih.gov For example, one study observed increased 5-HT synthesis in terminal regions like the hippocampus and various cortical areas, while a decrease was noted in the raphe magnus, a site of serotonergic cell bodies. nih.gov This suggests a complex feedback mechanism at play, potentially mediated by presynaptic autoreceptors. nih.gov Furthermore, long-term treatment with the related compound fluvoxamine (B1237835), which also has high affinity for the σ1 receptor, has been shown to attenuate dopamine depletion in a rat model of Parkinson's disease, suggesting a potential neuroprotective effect on dopaminergic neurons. nih.gov Chronic administration of this compound in rats led to a downregulation of β-adrenergic and 5-HT2 receptors, a common finding with antidepressant treatments that is thought to be part of their therapeutic adaptation. nih.gov These preclinical findings highlight the compound's ability to induce neuroplastic changes through its combined action as a serotonin-norepinephrine reuptake inhibitor and a σ1 receptor agonist. mdpi.comtandfonline.com
Table 2: Summary of Neurochemical and Cellular Effects of this compound in Preclinical Models
| Effect | Model System | Finding | Reference |
|---|---|---|---|
| Neurotransmitter Reuptake | In vitro | Blocks reuptake of both norepinephrine and serotonin. | nih.govmedkoo.com |
| Receptor Regulation | Rat brain (chronic) | Down-regulation of β-adrenergic and 5-HT2 receptors. | nih.gov |
| Serotonin Synthesis | Rat brain (acute) | Region-specific changes: increased in terminal areas, decreased in raphe magnus. | nih.gov |
| Dopaminergic System | Rat model (long-term, related compound) | Attenuated dopamine depletion, suggesting neuroprotective potential. | nih.gov |
Downregulation of Brain Norepinephrine Receptors with Chronic Administration
This compound is a non-tricyclic antidepressant that functions through a dual mechanism, inhibiting the reuptake of both norepinephrine and serotonin. nih.gov While acute in vitro studies have shown that this compound has minimal affinity for adrenergic, muscarinic, histaminergic, and serotonergic binding sites, its long-term administration yields significant adaptive changes in the brain's adrenergic system. nih.gov
Research involving chronic administration of this compound to rats has demonstrated a notable decrease in the functional response of beta-adrenergic receptors. nih.gov This downregulation is a common feature observed with many effective antidepressant treatments and is considered a key aspect of their therapeutic action. Specifically, long-term treatment with this compound leads to a reduction in the cyclic AMP (c-AMP) response that is coupled to beta-adrenergic receptors. nih.gov This effect suggests an uncoupling of the receptors from their signaling pathway, which occurs as a primary step in the downregulation process, sometimes even before a change in the total number of receptors (Bmax) is detectable. nih.gov
A comparative study highlighted that the reduction in the beta-receptor coupled c-AMP response was similar for both this compound and the tricyclic antidepressant desipramine. nih.gov This effect was consistent regardless of the administration method, whether through twice-daily intraperitoneal injections or continuous delivery via an osmotic minipump over a 21-day period. nih.gov In addition to its impact on norepinephrine receptors, chronic this compound administration also resulted in a downregulation of 5-HT2 receptors in the frontal cortex. nih.gov These biochemical effects observed after sustained treatment provide further support for the antidepressant activity of the compound. nih.gov
Table 1: Effects of Chronic this compound Administration on Beta-Adrenergic Receptor Function in Rats
| Parameter | Treatment Group | Administration Method | Dosage | Duration | Outcome | Citation |
|---|---|---|---|---|---|---|
| β-receptor coupled c-AMP response | This compound | i.p. injections | 10 mg/kg (twice daily) | 21 days | Decrease in response, similar to Desipramine | nih.gov |
| β-receptor coupled c-AMP response | This compound | Osmotic minipump | 20 mg/kg/day | 21 days | Decrease in response, similar to Desipramine | nih.gov |
| 5-HT2 Receptor Number | this compound | i.p. injections or Osmotic minipump | 10 mg/kg or 20 mg/kg/day | 21 days | Downregulation in frontal cortex | nih.gov |
Effects on Neurite Outgrowth in Cellular Models
Based on available scientific literature, there are no specific research findings on the effects of this compound on neurite outgrowth in cellular models.
Metabolism and Biotransformation Pathways
Hepatic Metabolism and Primary Routes of Biotransformation
The liver is the principal site of clovoxamine (B1669253) metabolism, where it is extensively broken down before excretion. nih.govfda.gov The primary metabolic pathways are oxidative demethylation and deamination. fda.govswu.ac.th Following administration, the drug is almost completely absorbed from the gastrointestinal tract. nih.gov However, due to significant first-pass metabolism in the liver, its oral bioavailability is approximately 50%. nih.gov
Nine distinct metabolites of this compound have been identified in urine, accounting for about 85% of the excreted drug. fda.govfda.gov The major metabolite, fluvoxamine (B1237835) acid, along with its N-acetylated counterpart, makes up roughly 60% of the urinary excretion products. fda.govfda.gov Another significant metabolite, fluvoxethanol, which is formed through oxidative deamination, constitutes about 10% of the excreted metabolites. fda.govfda.gov Notably, the major metabolites of this compound demonstrate negligible pharmacological activity. hres.ca
Oxidative Demethylation
Oxidative demethylation is a major metabolic route for this compound. fda.govswu.ac.th This process involves the removal of a methyl group from the methoxy (B1213986) moiety of the this compound molecule. taylorandfrancis.com This pathway, along with deamination, is responsible for the extensive hepatic transformation of the drug. hres.ca The resulting metabolites are then further processed and excreted by the kidneys. hres.ca Research indicates that approximately 30% to 60% of this compound metabolites are produced via oxidative demethylation. taylorandfrancis.com
Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism
The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system. nih.gov Several CYP isoenzymes are involved in its biotransformation, with some playing a more significant role than others. upol.cz this compound also acts as an inhibitor of several CYP enzymes, leading to potential drug-drug interactions. nih.gov
Role of CYP1A2 as a Major Metabolic Enzyme (Strong Inhibition)
This compound is a potent inhibitor of CYP1A2. hres.canih.govdrugbank.comdroracle.ai This isoenzyme is a major player in the metabolism of various drugs, including clozapine (B1669256), theophylline, and caffeine (B1668208). drugbank.com The strong inhibitory effect of this compound on CYP1A2 can lead to significant increases in the plasma concentrations of co-administered drugs that are substrates for this enzyme. nih.govpatsnap.comdrugbank.com In vitro studies have demonstrated that this compound inhibits CYP1A2 with a high affinity, with reported Ki values as low as 0.041 μM. nih.gov This potent inhibition is a key factor in many of the clinically significant drug interactions observed with this compound. nih.gov Some research suggests that CYP1A2 is involved in less critical metabolic pathways of this compound itself, although it is significantly inhibited by the drug. nih.gov
Role of CYP2C19 (Inhibition)
This compound is also a known inhibitor of CYP2C19. hres.canih.govexamine.comdrugbank.com This enzyme is responsible for the metabolism of several drugs, including proguanil, omeprazole, and diazepam. nih.govnih.govpharmgkb.org this compound's inhibition of CYP2C19 is considered potent, with in vitro studies showing a Ki value of 0.087 μM for the inhibition of clozapine N-demethylation, a process partially mediated by CYP2C19. nih.gov The inhibitory effect of this compound on CYP2C19 can lead to increased plasma levels of drugs metabolized by this enzyme. nih.gov
Role of CYP2D6 (Weak Inhibition)
The role of CYP2D6 in this compound's metabolic profile is complex. While some sources describe this compound as a weak inhibitor of CYP2D6, others indicate it is a major enzyme responsible for its metabolism. hres.canih.govnih.govwikipedia.orgfrontiersin.org Studies have shown that CYP2D6 is the primary enzyme catalyzing the formation of the major urinary metabolite of this compound. nih.gov In vitro studies have reported a Ki value of 4.9 μM for the inhibition of CYP2D6, suggesting a weaker inhibitory potential compared to its effects on CYP1A2 and CYP2C19. nih.gov Despite being a substrate, this compound can still inhibit the metabolism of other drugs that are also processed by CYP2D6. mayoclinic.orgnih.gov
Data Tables
Table 1: Primary Metabolic Pathways of this compound
| Metabolic Pathway | Description | Key Metabolites | Percentage of Metabolites |
| Oxidative Demethylation | Removal of a methyl group from the methoxy moiety. fda.govswu.ac.thtaylorandfrancis.com | Fluvoxamine acid fda.gov | 30-60% taylorandfrancis.com |
| Deamination | Removal of an amino group. fda.govswu.ac.thtaylorandfrancis.com | Fluvoxethanol fda.gov | 20-40% taylorandfrancis.com |
Table 2: this compound's Interaction with CYP Isoenzymes
| CYP Isoenzyme | Role in this compound Metabolism | Inhibitory Effect of this compound | Reported Ki Value (μM) |
| CYP1A2 | Contributes to biotransformation. nih.govresearchgate.net | Strong Inhibition hres.canih.govdroracle.ai | 0.041 nih.gov |
| CYP2C19 | Involved in metabolism. ptfarm.pl | Inhibition hres.canih.govexamine.com | 0.087 nih.gov |
| CYP2D6 | Major metabolic pathway. nih.govfrontiersin.org | Weak Inhibition hres.canih.govwikipedia.org | 4.9 nih.gov |
Role of CYP3A4 (Moderate Inhibition)
Fluvoxamine demonstrates a moderate inhibitory effect on the cytochrome P450 isoenzyme CYP3A4. nih.gov This enzyme is critical for the metabolism of a wide range of drugs. In vitro studies have established fluvoxamine's inhibitory constant (Ki) for CYP3A4 to be 24 microM. nih.gov While this is less potent than its inhibition of other CYPs, it is still clinically relevant. nih.gov Under therapeutic concentrations, the inhibition of CYP3A4 by fluvoxamine is expected to be less significant than its effect on CYP1A2 or CYP2C19. nih.gov
A notable example of this interaction is with alprazolam, a drug known to be metabolized by CYP3A4. fda.gov Co-administration of fluvoxamine leads to a substantial pharmacokinetic interaction, increasing alprazolam's plasma concentration. fda.govpsychiatrist.com This interaction underscores the clinical need to consider fluvoxamine's moderate inhibitory effect on CYP3A4 when co-prescribing with drugs that are substrates of this enzyme. fda.gov
Pharmacogenomic Considerations in Metabolism Research
Genetic variations in cytochrome P450 enzymes play a crucial role in the interindividual variability of drug metabolism and response. frontiersin.orgpsychiatry-psychopharmacology.com For fluvoxamine, polymorphisms in the CYP2D6 and CYP1A2 genes are of particular importance. nih.govijiapp.com
Influence of CYP2D6 Polymorphisms on Metabolic Profile
The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to significant differences in enzyme activity among individuals. ijiapp.comwikipedia.org This enzyme is a major pathway for fluvoxamine metabolism. frontiersin.orgnih.gov Individuals can be categorized based on their CYP2D6 genotype into phenotypes such as poor, intermediate, extensive (normal), and ultrarapid metabolizers. wikipedia.org
Studies have shown that individuals who are "poor metabolizers" of debrisoquin (a probe for CYP2D6 activity) exhibit significantly altered fluvoxamine pharmacokinetics. nih.gov Compared to extensive metabolizers, poor metabolizers have approximately twofold higher maximum plasma concentrations, a longer elimination half-life, and a fivefold lower oral clearance of fluvoxamine. nih.gov This genetic variation in CYP2D6 is a key factor contributing to the wide inter-individual differences in fluvoxamine plasma levels and can influence both therapeutic response and the likelihood of adverse effects. frontiersin.org
Influence of CYP1A2 Polymorphisms on Metabolic Clearance
CYP1A2 is another key enzyme involved in the metabolism of fluvoxamine. nih.govgenesight.com The activity of CYP1A2 can be influenced by genetic polymorphisms, such as the -163C>A variant (*1F allele), and by environmental factors like smoking. psychiatry-psychopharmacology.comgenesight.com The *1F allele is associated with increased enzyme inducibility, particularly in smokers. genesight.comresearchgate.net
Polycyclic aromatic hydrocarbons found in tobacco smoke are potent inducers of CYP1A2. genesight.com This induction leads to accelerated metabolism of CYP1A2 substrates. genesight.com Consequently, smokers, especially those carrying the highly inducible *1F allele, may metabolize fluvoxamine more rapidly, resulting in lower plasma concentrations compared to non-smokers with the same dose. psychiatrist.comgenesight.com The oral clearance of fluvoxamine has been shown to correlate with the CYP1A2 activity index as measured by a caffeine test. nih.gov
| Gene | Polymorphism Type | Effect on Fluvoxamine Metabolism | Clinical Implication |
|---|---|---|---|
| CYP2D6 | Poor Metabolizer Phenotype | Decreased metabolism, ~5-fold lower oral clearance. nih.gov | Higher plasma concentrations, longer half-life. nih.gov |
| CYP2D6 | Ultrarapid Metabolizer Phenotype | Increased metabolism due to multiple gene copies. ijiapp.comwikipedia.org | Potential for subtherapeutic plasma levels at standard doses. |
| CYP1A2 | *1F Allele (in smokers) | Increased enzyme inducibility leading to faster clearance. psychiatrist.comgenesight.com | Lower steady-state plasma concentrations in smokers vs. non-smokers. psychiatrist.com |
Preclinical Studies on Metabolic Drug-Drug Interactions
Fluvoxamine is a known inhibitor of several key cytochrome P450 isoenzymes, leading to a high potential for drug-drug interactions (DDIs). fda.gov Its inhibitory profile is characterized by potent inhibition of CYP1A2, moderate inhibition of CYP2C19 and CYP3A4, and weak inhibition of CYP2D6. nih.govnih.gov
Inhibition of Co-Administered Drug Metabolism via CYP Isoenzymes
In vitro studies using human liver microsomes have detailed the inhibitory effects of fluvoxamine on various CYP isoforms involved in drug metabolism. nih.gov
CYP1A2: Fluvoxamine is a potent inhibitor of CYP1A2, with a reported Ki value of 0.041 microM. nih.govpsychiatrist.com This strong inhibition can dramatically increase the plasma concentrations of co-administered drugs that are substrates of CYP1A2, such as clozapine and theophylline. psychiatrist.comfrontiersin.org For instance, adding fluvoxamine to clozapine therapy can increase clozapine levels by a factor of 5 to 10. nih.gov
CYP2C19: It is also a potent inhibitor of CYP2C19, with a Ki of 0.087 microM. nih.gov This can affect the metabolism of drugs like omeprazole. fda.gov
CYP2C9: Fluvoxamine shows moderate inhibition of CYP2C9, with a Ki of 2.2 microM. nih.gov This can impact the metabolism of substrates like warfarin. fda.gov
CYP2D6: The inhibitory effect on CYP2D6 is relatively weak, with a Ki value of 4.9 microM. nih.govnih.gov
CYP3A4: As previously mentioned, it is a moderate inhibitor of CYP3A4 (Ki = 24 microM), affecting drugs like alprazolam. nih.govfda.gov
These interactions are clinically significant and necessitate careful management when fluvoxamine is prescribed with other medications. mdpi.com
| CYP Isoenzyme | Inhibitory Potency | Inhibitory Constant (Ki) | Example Substrate(s) Affected |
|---|---|---|---|
| CYP1A2 | Potent | 0.041 µM nih.gov | Clozapine, Theophylline, Melatonin (B1676174) psychiatrist.comfrontiersin.orgresearchgate.net |
| CYP2C19 | Potent | 0.087 µM nih.gov | Omeprazole fda.gov |
| CYP3A4 | Moderate | 24 µM nih.gov | Alprazolam fda.gov |
| CYP2C9 | Moderate | 2.2 µM nih.gov | Warfarin fda.gov |
| CYP2D6 | Weak | 4.9 µM nih.gov | Desipramine nih.gov |
Effects on Endogenous Compound Levels (e.g., Melatonin) via CYP1A2 Inhibition
The potent inhibition of CYP1A2 by fluvoxamine has a pronounced effect on the metabolism of endogenous compounds, most notably melatonin. medscape.com Melatonin is primarily metabolized by CYP1A2 and, to a lesser extent, CYP2C19. tga.gov.aucore.ac.uk
Co-administration of fluvoxamine significantly increases plasma melatonin levels by inhibiting its first-pass metabolism. medscape.comcore.ac.uk One clinical study reported that fluvoxamine increased the bioavailability of oral melatonin dramatically, resulting in a 17-fold higher area under the curve (AUC) and a 12-fold higher maximum serum concentration (Cmax). researchgate.nettga.gov.au This interaction is so significant that the combination of fluvoxamine and exogenous melatonin should be avoided. tga.gov.audrugs.com This effect is attributed to fluvoxamine's potent inhibition of both CYP1A2 and CYP2C19, which are the primary pathways for melatonin's metabolic degradation. core.ac.uk
Report on Preclinical Data for this compound
Following a comprehensive search for preclinical data regarding the chemical compound this compound, it has been determined that there is a significant lack of available scientific literature corresponding to the specific sections and subsections requested in the provided outline.
This compound, a compound structurally related to fluvoxamine, was investigated in the 1970s as a potential antidepressant and anxiolytic agent but was ultimately never brought to market. wikipedia.org It is identified as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org
The available information on this compound is limited, and there is no specific preclinical research data found pertaining to the following outlined topics:
Preclinical Pharmacological Investigations and Animal Models
Investigations into Anti-Inflammatory Properties in Preclinical Models:No studies were found that examine the effects of Clovoxamine (B1669253) in preclinical models of sepsis or its potential modulation of inflammation.
The detailed research areas specified in the outline—such as the marble-burying test, the specific involvement of the sigma-1 receptor in behavioral effects, and the modulation of inflammation in sepsis models—are well-documented for the related compound, Fluvoxamine (B1237835) . It is possible that the query intended to focus on Fluvoxamine, for which extensive data exists for each of the requested subsections.
Due to the absence of specific preclinical data for this compound in these areas, it is not possible to generate the requested scientific article.
Regulation of Cytokine Activity and Gene Expression
Fluvoxamine has demonstrated significant modulatory effects on the immune system, particularly in the regulation of cytokine activity and gene expression in various preclinical models. fda.gov These anti-inflammatory properties are largely attributed to its function as a potent agonist of the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum. nih.govfda.gov
In cellular models, fluvoxamine has been shown to regulate the production of inflammatory cytokines. nih.gov For instance, targeting the S1R with fluvoxamine can modulate cytokine production in human monocyte-derived dendritic cells. fda.gov Animal models provide further evidence of these immunomodulatory effects. In mouse models of sepsis, treatment with fluvoxamine enhanced survival, an effect that is likely mediated through the S1R, as the protective effect was not observed in S1R knockout (KO) mice. nih.gov
Studies on S1R KO mice have further elucidated the receptor's role in inflammation. Macrophages derived from the bone marrow of S1R KO mice exhibited a pro-inflammatory profile, with higher levels of IL-6 and IL-1β mRNA and increased secretion of IL-6 protein compared to wild-type cells. fda.gov Furthermore, when challenged with lipopolysaccharide (LPS), S1R KO mice showed increased peak serum levels of the pro-inflammatory cytokines TNF and IL-6. nih.gov In contrast, research has also shown that fluvoxamine treatment can reverse adverse effects in LPS-induced inflammation models by inhibiting inflammatory pathways like NLRP3 and NF-κB. cambridge.org
Table 1: Effects of Fluvoxamine/S1R Activity on Cytokine Expression in Preclinical Models
| Model System | Condition | Key Findings | Reference |
| S1R Knockout (KO) Macrophages | Endotoxic Shock Model | Increased mRNA levels of IL-6 and IL-1β; Increased IL-6 protein secretion. | fda.gov |
| S1R Knockout (KO) Mice | LPS Challenge | Increased peak serum levels of TNF and IL-6. | nih.gov |
| Wild-Type Mice | Endotoxic Shock | Fluvoxamine treatment protected against death. | nih.gov |
| Female Rat Genital System | LPS-induced Inflammation | Fluvoxamine reversed the increased expression of inflammatory genes like NLRP3 and NF-κB. | cambridge.org |
Endoplasmic Reticulum Stress and Cell Survival Pathways
The sigma-1 receptor (S1R) is a critical component in the cellular response to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. drugs.comdrugs.com As a chaperone protein at the ER-mitochondrion interface, S1R plays a key role in regulating calcium (Ca²⁺) signaling and promoting cell survival. nih.govfda.gov
Under normal conditions, S1R is associated with the binding immunoglobulin protein (BiP), another molecular chaperone. patsnap.com During ER stress, S1R dissociates from BiP and can interact with other proteins to mitigate stress and prevent cell death. patsnap.com Fluvoxamine, through its agonist activity at the S1R, can alleviate ER stress and enhance cell survival pathways. nih.govpatsnap.com
Research in neuroblastoma cells shows that fluvoxamine treatment induces the expression of S1R, which in turn prevents neuronal cell death caused by ER stress. nih.govpatsnap.com This induction was found to be mediated by the transcription factor ATF4. patsnap.com The cytoprotective activity of fluvoxamine, acting as an S1R agonist, can reduce cellular stress by decreasing ER stress without inhibiting conventional inflammatory pathways. This mechanism has been shown to be beneficial in animal models; for example, fluvoxamine-induced resistance to ER stress led to a reduction in the infarct area in mice after focal cerebral ischemia. nih.govpatsnap.com The activation of S1R helps modulate the inositol-requiring enzyme 1α (IRE1) pathway, a key sensor of ER stress, thereby reducing its downstream inflammatory effects. nih.gov
Table 2: Role of Fluvoxamine and Sigma-1 Receptor in ER Stress and Cell Survival
| Model/System | Condition | Effect of Fluvoxamine/S1R Agonism | Mechanism | Reference |
| Neuroblastoma Cells | ER Stress | Prevents neuronal cell death. | Induces S1R expression via ATF4. | patsnap.com |
| Mouse Model | Focal Cerebral Ischemia | Reduces infarct area. | Induces ER stress resistance. | nih.govpatsnap.com |
| General Cellular Models | ER Stress | Reduces cellular stress and cytokine secretion. | Modulates the IRE1 pathway. | |
| General Cellular Models | ER Stress | Regulates Ca²⁺ signaling between ER and mitochondria. | S1R acts as a chaperone at the ER-mitochondrion interface. | nih.govfda.gov |
Potential Antiviral Mechanisms in Cellular and Animal Models (via Sigma-1 Receptor Agonism)
The agonistic activity of fluvoxamine at the sigma-1 receptor (S1R) is central to its potential antiviral mechanisms observed in preclinical models. nih.gov Viruses often exploit host cell machinery, including pathways related to ER stress and autophagy, for their replication. The S1R is involved in these very pathways, making it a druggable host target for antiviral therapies.
One proposed mechanism involves the interference with endolysosomal viral trafficking. wikipedia.orgnih.gov Some compounds with S1R affinity are lysosomotropic, meaning they can accumulate in lysosomes and alter their pH, which can inhibit the entry and replication of certain viruses. karger.com
Furthermore, S1R's role in modulating ER stress is directly relevant to its antiviral potential. Some viruses, including coronaviruses, induce ER stress to facilitate their replication. By activating S1R, fluvoxamine can reduce ER stress and modulate the unfolded protein response (UPR), potentially hindering the virus's ability to hijack these cellular processes. karger.com For example, the SARS-CoV-2 non-structural protein Nsp6 has been shown to interact directly with S1R. By acting as an S1R agonist, fluvoxamine could disrupt this interaction and subsequent viral activity.
Studies have also noted that S1R agonism can interfere with viral replication more directly. Downregulation of S1R protein expression was found to impair the initiation of Hepatitis C virus (HCV) RNA replication in human hepatoma cells. nih.govfda.gov While much of the recent focus has been spurred by the COVID-19 pandemic, the antiviral potential of S1R ligands was noted earlier in studies involving other viruses like the Epstein-Barr virus (EBV).
Structure Activity Relationship Sar Studies and Analogs
Elucidation of Pharmacophores and Key Structural Elements
The pharmacophore for selective serotonin (B10506) reuptake inhibitors (SSRIs), the class to which clovoxamine's close analog fluvoxamine (B1237835) belongs, generally consists of key features that are essential for their activity. biorxiv.org A proposed pharmacophore model for SSRIs includes two aromatic rings, a hydrophobic group, and a positive ionizable group. biorxiv.org Cation-pi interactions are also thought to play a role in stabilizing the molecule within the active site of the serotonin transporter (SERT). biorxiv.org
For This compound (B1669253) and related compounds, the key structural elements contributing to their activity can be broken down as follows:
Aromatic Ring: The substituted phenyl ring is a critical component, engaging in interactions with the target receptor.
Linker Chain: The length and composition of the chain connecting the aromatic ring to the amino group are vital for optimal positioning within the binding site.
Amino Group: The terminal amino group, which is typically protonated at physiological pH, is crucial for binding.
Pharmacophore models for similar compounds, like fluvoxamine, have been constructed and include features such as a positively ionizable group, a hydrophobic feature, and one or two aromatic features. acs.org Some more complex models also incorporate hydrogen bond acceptor or donor features. acs.org
Impact of Structural Modifications on Receptor Affinity and Selectivity
Substitution Patterns on Aromatic Rings
The nature and position of substituents on the aromatic ring significantly influence the activity of compounds structurally related to this compound. Halogenation of the aromatic ring is a common strategy that can impact activity. For instance, the introduction of halogens like fluorine, chlorine, or bromine can decrease sympathomimetic activity but may increase other activities, such as central serotoninergic activity in the case of p-chloroamphetamine. uomustansiriyah.edu.iq
In studies of related compounds, the substitution of a fluorine atom on the benzene (B151609) ring has been shown to enhance affinity for the dopamine (B1211576) transporter (DAT). mdpi.com Specifically, derivatives with a fluorine substituent demonstrated improved DAT binding compared to analogs with hydrogen or methoxy (B1213986) groups. mdpi.com The position of fluorine substitution can also have a significant effect on affinity and metabolic stability. nih.gov While fluorination of aromatic rings doesn't show a clear trend towards a positive or negative effect on affinity, in some cases, it can lead to a substantial change in potency. nih.govresearchgate.net For example, shifting a fluorine atom's position can result in a significant difference in affinity, a phenomenon known as an activity cliff. nih.gov
Length and Nature of Linker Chains
The linker chain connecting the aromatic moiety and the terminal amino group plays a crucial role in determining the pharmacological profile of this compound analogs. The length of this chain is a critical determinant of receptor affinity and selectivity.
Studies on related multi-target ligands have shown that the length of the carbon chain can significantly impact affinity for different transporters. For example, in a series of pyrrolidine-2,5-dione derivatives, a four-carbon linker appeared to favor binding to the norepinephrine (B1679862) transporter (NET). mdpi.com In contrast, compounds with a two- or three-carbon linker exhibited higher affinity for the dopamine transporter (DAT). mdpi.com In another study, a two-carbon chain between a tetrahydroisoquinoline (TIQ) ring and a phenylpiperazine moiety resulted in significantly better affinity for both 5-HT1A and σ1 receptors compared to compounds with a three-carbon linker. d-nb.info The design of linkers is a key challenge, as they must maintain the stability of the molecule while allowing for its release at the target site. nih.gov
Development and Preclinical Evaluation of this compound Derivatives and Analogs
The development of derivatives and analogs of this compound and related structures aims to optimize their pharmacological properties. Preclinical evaluation of these new chemical entities involves a range of in vitro and in vivo assessments.
For instance, in the development of related antidepressant agents, newly synthesized compounds are evaluated for their affinity for various receptors, such as serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors, as well as their ability to inhibit transporters like SERT. tandfonline.commdpi.com Functional assays are then conducted to determine if they act as agonists, antagonists, or partial agonists at these receptors. mdpi.com
Preclinical studies also often involve assessing the metabolic stability of the compounds using models like human liver microsomes. tandfonline.com Furthermore, in vivo studies in animal models are crucial to evaluate the compound's effects on neuronal activity and behavior. mdpi.comresearchgate.net Techniques such as measuring c-Fos immunoreactivity can indicate changes in neural excitability in specific brain regions. mdpi.com
The table below summarizes the findings for some this compound-related analogs from preclinical studies.
| Compound/Analog Type | Key Structural Feature | Preclinical Finding | Reference |
| Pyrrolidine-2,5-dione derivatives | Four-carbon linker | Favorable for NET binding | mdpi.com |
| Pyrrolidine-2,5-dione derivatives | Two- or three-carbon linker | Higher affinity for DAT | mdpi.com |
| Tetrahydroisoquinoline-phenylpiperazine derivatives | Two-carbon linker | Better affinity for 5-HT1A and σ1 receptors | d-nb.info |
| 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives | 3-CF3-phenyl-piperazinylalkyl group | High affinity at 5-HT1ARs | tandfonline.com |
Computational Chemistry and Molecular Modeling for SAR
Computational methods are invaluable tools in the study of structure-activity relationships, providing insights into how ligands interact with their biological targets at a molecular level.
3D Structure Modeling of Interacting Enzymes (e.g., CYP2C19)
This compound's metabolism is influenced by cytochrome P450 enzymes, with CYP2C19 being particularly important. mdpi.com Understanding the interaction between this compound and CYP2C19 is crucial for predicting potential drug-drug interactions. Computational modeling has been employed to create three-dimensional structures of CYP2C19 to investigate its structure-activity relationship with various ligands, including the related compound fluvoxamine. nih.gov
These models are often built based on the crystal structures of homologous enzymes, such as CYP2C9. nih.gov Docking studies are then performed to predict the binding modes of ligands within the active site of the enzyme. nih.gov This approach helps to define the binding pockets and identify key amino acid residues involved in the interaction. nih.goveurekaselect.com Such models can also be used to study the impact of single nucleotide polymorphisms (SNPs) on enzyme activity and ligand binding, which is important for personalized medicine. eurekaselect.com Physiologically based pharmacokinetic (PBPK) modeling can further be used to simulate drug-drug interactions involving CYP2C19. mdpi.commdpi.com
The table below lists some of the enzymes and receptors that have been subjects of molecular modeling studies in relation to this compound-like compounds.
| Target | Modeling Approach | Purpose | Reference |
| CYP2C19 | 3D Structure Modeling, Docking | Investigate SAR, define binding pockets | nih.goveurekaselect.com |
| CYP2C19 | PBPK Modeling | Predict drug-drug interactions | mdpi.commdpi.com |
| Serotonin Transporter (SERT) | Pharmacophore Modeling | Identify key features for binding | biorxiv.orgacs.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to understand the relationship between the chemical structures of compounds and their biological activities. numberanalytics.commdpi.com The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. numberanalytics.commdpi.com By analyzing the structural and physicochemical properties—known as molecular descriptors—of a series of compounds with known activities, QSAR models can be developed to predict the activity of new or untested molecules. numberanalytics.com These models are typically expressed as mathematical equations. mdpi.com QSAR methodologies have been applied to this compound and its close structural analog, fluvoxamine, to investigate a range of biological interactions, including enzyme inhibition, receptor binding, and transporter protein interactions.
Research Findings from QSAR Studies
3D-QSAR Models for Cytochrome P450 Inhibition
A significant application of QSAR in the study of this compound analogs involves the prediction of their interaction with metabolic enzymes. Three-dimensional QSAR (3D-QSAR) models have been developed to predict the inhibitory activity of various ligands, including fluvoxamine, on human cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. nih.gov One such study utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that correlates the steric and electrostatic fields of molecules with their biological activity. nih.gov The models were constructed based on the docked conformations of the ligands within the enzyme's active site, which helped in understanding the structural basis of inhibition. nih.gov The analysis suggested that specific interactions with amino acid residues, such as Threonine 309 in CYP3A4, are key determinants of the ligands' inhibitory potency. nih.gov Such models are valuable for predicting potential drug-drug interactions early in the drug discovery process. nih.gov
| QSAR Method | Biological Target | Key Finding | Analyzed Compound Example |
|---|---|---|---|
| Comparative Molecular Field Analysis (CoMFA) / 3D-QSAR | Human Cytochrome P450 3A4 (CYP3A4) | Identified key amino acid interactions (e.g., Thr309) that influence inhibitory potency. nih.gov | Fluvoxamine |
QSAR Models for Serotonin Transporter (SERT) Affinity
The primary therapeutic action of this compound and related antidepressants is the inhibition of the serotonin transporter (SERT). QSAR models have been successfully developed to predict the binding affinities of antidepressants for SERT. farmaciajournal.com In one study, a QSAR model was built using a dataset of 15 antidepressants, which included fluvoxamine, to correlate their structural features with their SERT inhibitory constant (Ki). farmaciajournal.com The resulting model demonstrated strong predictive power, achieving a high correlation coefficient (R²) of 0.89 and a cross-validated R² (q²) of 0.85. farmaciajournal.com These statistical values indicate a robust relationship between the descriptors used in the model and the biological activity, making it a reliable tool for predicting the SERT affinity of new analogs. farmaciajournal.com Fluvoxamine was also included as part of the training set in other 3D-QSAR studies aimed at predicting activity at SERT. nih.govmdpi.com
| Biological Target | Statistical Parameter | Reported Value | Significance |
|---|---|---|---|
| Serotonin Transporter (SERT) | Correlation Coefficient (R²) | 0.89 | Indicates a strong correlation between the model's predictions and experimental data. farmaciajournal.com |
| Cross-validated R² (q²) | 0.85 | Demonstrates high predictive power and model robustness. farmaciajournal.com |
Binary-QSAR for P-glycoprotein Interaction
P-glycoprotein (Pgp) is a transporter protein that plays a role in drug efflux, affecting the bioavailability of many compounds. A binary-QSAR model was developed to classify compounds as either substrates or non-substrates of Pgp. cbijournal.com This model was built using a large dataset of 123 compounds, and fluvoxamine was included and classified as a non-substrate of Pgp. cbijournal.com The model utilized several molecular descriptors to make its predictions, including solubility, partition coefficient (logP), and the Lipinski violation score. cbijournal.com The high predictive accuracy of the model (96.9% for the training set) underscores the ability of QSAR to effectively predict complex biological interactions based on physicochemical properties. cbijournal.com
| Model Type | Biological Target | Classification of Fluvoxamine | Key Molecular Descriptors Used |
|---|---|---|---|
| Binary-QSAR | P-glycoprotein (Pgp) | Non-substrate | Solubility, Partition Coefficient (logP), Lipinski Violation Score. cbijournal.com |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of clovoxamine (B1669253) from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied in its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC stands out as a versatile and widely used technique for the analysis of this compound, particularly in pharmaceutical dosage forms and biological fluids. nih.govistanbul.edu.tr Its application allows for the direct determination of the compound, often with high sensitivity and selectivity. nih.gov To enhance these analytical parameters, especially in complex matrices like plasma, derivatization with a fluorogenic reagent such as fluorescamine (B152294) can be employed to increase the polarity of the amine and improve detection limits. nih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode used for this compound analysis. nih.govjopir.inresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The inherent chemical properties of this compound make it well-suited for separation on C8 and C18 columns. nih.govjopir.injopir.in RP-HPLC methods have been developed for the quantitative estimation of this compound in tablets and have proven to be accurate, precise, and robust. researchgate.netinnovareacademics.in
One developed RP-HPLC method demonstrated a retention time for this compound at 5.94 minutes. innovareacademics.in The linearity of this method was established in the concentration range of 10-50 μg/ml, with a correlation coefficient of 0.998. innovareacademics.in The accuracy, determined by the standard addition method, was found to be 99.62%. innovareacademics.in
The success of an HPLC separation is highly dependent on the careful optimization of the stationary and mobile phases. ejurnal-analiskesehatan.web.idcore.ac.uk For this compound analysis, various combinations have been explored to achieve optimal separation and peak characteristics.
Stationary Phase: C18 columns are frequently employed due to their hydrophobicity, which provides good retention for this compound. jopir.inresearchgate.netjopir.in For instance, a Hyperchrome ODS C18 column (250x4.6 mm, 5µ) has been successfully used. innovareacademics.in In some applications, a pre-column containing RP-2 material has been used in conjunction with an analytical column containing RP-8 to effectively determine this compound in plasma. nih.gov Other stationary phases, such as Nova-Pak CN columns, have also been utilized. brieflands.com
Mobile Phase: The mobile phase composition is a critical parameter that is adjusted to achieve the desired retention and resolution. Typical mobile phases for this compound analysis are binary mixtures of an organic solvent and an aqueous buffer. jopir.in
Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727). istanbul.edu.trinnovareacademics.intheacademic.in The aqueous component often consists of a buffer, such as a phosphate (B84403) buffer, to control the pH of the mobile phase. researchgate.netinnovareacademics.inbrieflands.com The pH is a crucial factor as it can affect the ionization state of this compound and thus its retention on the column. mastelf.com For example, a mobile phase consisting of methanol and phosphate buffer (pH 2.5) in a 70:30 v/v ratio has been used. innovareacademics.in Another study utilized a mixture of acetonitrile and 50 mM K2HPO4 (pH 7.0) (40:60, v/v). brieflands.com The flow rate is also optimized, typically around 1.0 to 1.5 mL/min, to ensure efficient separation. nih.govinnovareacademics.inbrieflands.com
Table 1: Examples of Optimized HPLC Conditions for this compound Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Hyperchrome ODS C18 (250x4.6 mm, 5µ) | Methanol:Phosphate buffer (pH 2.5) (70:30 v/v) | 1.0 | 250 | innovareacademics.in |
| Nova-Pak CN (150×3.9 mm, 4 μm) | Acetonitrile:50 mM K2HPO4 (pH 7.0) (40:60, v/v) | 1.0 | 235 | brieflands.com |
| RP-2 (pre-column) and RP-8 (analytical column) | Not specified in detail | Not specified in detail | Fluorescence (after derivatization) | nih.gov |
| C18 µ-Bondapack (250 mm x 4.6 mm) | Acetonitrile:Water (80:20, v/v) | 1.0 | 450 (after derivatization) | istanbul.edu.tr |
Reversed-Phase HPLC (RP-HPLC)
Gas Chromatography (GC)
Gas chromatography (GC) offers a high-resolution separation technique that can be applied to the analysis of this compound, particularly in biological matrices like plasma. nih.gov A specific and sensitive method for quantifying this compound in human plasma involves electron capture gas chromatography. nih.gov This method requires a derivatization step where this compound and an internal standard, such as fluvoxamine (B1237835), are hydrolyzed to form ketone derivatives, which are then analyzed. nih.gov
This GC method is capable of measuring as little as 1 microgram of this compound per liter of plasma. nih.gov The precision of the analysis, as indicated by the coefficients of variation (CV), demonstrates good reproducibility. nih.gov
Table 2: Precision of Electron Capture Gas Chromatography for this compound Analysis in Plasma
| Concentration (µg/L) | Within-Run CV (%) | Between-Run CV (%) |
|---|---|---|
| 10 | 5.4 | 17.5 |
| 100 | 2.7 | 7.0 |
Data from a study on the determination of this compound concentration in human plasma. nih.gov
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods are fundamental in the analytical workflow of this compound, often used in conjunction with chromatographic techniques for detection and quantification.
Ultraviolet (UV) Spectrophotometry in Research Settings
Ultraviolet (UV) spectrophotometry is a straightforward and accessible technique for the quantification of this compound in pharmaceutical formulations. allsubjectjournal.comrjptonline.org The method is based on the principle that this compound absorbs UV light at a specific wavelength.
For the determination of this compound maleate, a UV spectrophotometric method has been developed using 0.1N hydrochloric acid as the solvent. allsubjectjournal.com In this medium, the maximum absorbance (λmax) of the drug is observed at 246 nm. allsubjectjournal.com The method follows Beer's law within a concentration range of 5–10 µg/ml, indicating a linear relationship between absorbance and concentration. allsubjectjournal.com The linearity of this method is further confirmed by a high correlation coefficient (r²) of 0.9999. allsubjectjournal.com
In other research, the absorption maxima for this compound have been identified at wavelengths between 230-246 nm. jopir.in Furthermore, spectrophotometric methods have been developed based on the formation of ion-association complexes between this compound and various dyes, which can then be measured in the visible region. rjptonline.orgjapsonline.com For instance, complexes with dyes like bromocresol green, methyl orange, and bromothymol blue exhibit absorption maxima at 420 nm, 420 nm, and 410 nm, respectively. researchgate.net
Spectrofluorometry for Enhanced Sensitivity in Biological Fluids
While spectrofluorometry is a powerful technique known for its high sensitivity in analyzing fluorescent compounds or their fluorescent derivatives in biological fluids, a review of the scientific literature did not yield specific spectrofluorometric methods developed exclusively for the quantification of this compound. Methodologies of this nature have been extensively developed for structurally related compounds, such as fluvoxamine, often involving derivatization with reagents like fluorescamine or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce highly fluorescent products. However, direct applications or adaptations of these specific methods for this compound are not documented in the available research.
Mass Spectrometry (MS/MS) and Mass Selective Detection
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a highly specific and sensitive technique for the analysis of this compound. In many research applications, this compound is utilized as an internal standard for the quantification of other compounds, such as fluvoxamine. pillbuys.com Its structural similarity to the analyte of interest allows it to mimic the behavior of the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
In this context, mass selective detection involves monitoring specific mass-to-charge (m/z) transitions. The precursor ion (the protonated molecule of this compound, [M+H]⁺) is selected in the first quadrupole of the mass spectrometer, fragmented through collision-induced dissociation, and a specific product ion is then monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity, minimizing interference from other components in the matrix. While this compound's role as an internal standard is established, specific fragmentation patterns and optimized MRM transitions for this compound as a primary analyte are not extensively detailed in publicly available literature.
Method Validation Parameters for Research Applications
The validation of any analytical method intended for research is fundamental to ensure that the data generated is reliable and fit for purpose. The validation process for this compound assays, as for any analytical method, involves the systematic evaluation of several key performance characteristics to demonstrate that the method is suitable for its intended application.
Linearity, Precision, and Accuracy in Research Assays
An early analytical method developed for this compound utilized electron capture gas chromatography for its quantification in human plasma. nih.gov This method demonstrated the requisite precision for research applications. Precision, which measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, was assessed at two different concentrations. The within-run and between-run coefficients of variation (CV) provide insight into the method's repeatability and intermediate precision, respectively. nih.gov
While this foundational study provides key precision data, comprehensive details regarding the method's linearity range and accuracy are not fully specified in the available literature. Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte, while accuracy reflects the closeness of the test results to the true value.
| Concentration (µg/L) | Within-Run CV (%) | Between-Run CV (%) |
|---|---|---|
| 10 | 5.4 | 17.5 |
| 100 | 2.7 | 7.0 |
Determination of Detection and Quantification Limits in Various Matrices
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, whereas the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
For the electron capture gas chromatography method, a measurement limit for this compound in human plasma was established. The method was capable of measuring as little as 1 microgram of this compound per liter of plasma (1 µg/L). nih.gov This value indicates the high sensitivity of the assay, which was sufficient for its application in an early clinical trial where steady-state plasma concentrations were found to range from 50 to 77 µg/L after oral administration. nih.gov It is important to note that this "limit of measurement" was defined in early literature and may not directly correspond to the statistically defined LOD and LOQ parameters used in modern method validation according to current ICH guidelines.
Stability-Indicating Assay Development for Research Samples
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. The development of such a method typically involves subjecting the API to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
A review of the scientific literature indicates that while stability-indicating methods have been extensively developed and reported for the related compound fluvoxamine, there is no specific information available detailing the development of a stability-indicating assay for this compound. akjournals.comirjmets.com Such studies for this compound would be necessary to understand its degradation pathways and to ensure that its quantification is not affected by the presence of any degradants during stability testing of research samples.
Application of Green Chemistry Principles in Analytical Method Development
Green analytical chemistry (GAC) is a movement within analytical science that encourages the development of methods that are more environmentally benign and safer for operators. The core principles of GAC focus on reducing or eliminating the use of hazardous solvents, minimizing waste generation, reducing energy consumption, and prioritizing the safety of the analytical process. nih.gov This can be achieved through various strategies, including the miniaturization of analytical devices, the use of alternative solvents (like water, supercritical fluids, or ionic liquids), and the development of methods that require fewer derivatization or extraction steps.
While the principles of GAC are broadly applicable across pharmaceutical analysis, and specific green analytical methods have been developed for various antidepressant drugs, a search of the available scientific literature did not yield studies that specifically describe the application of these principles to the analytical method development for this compound. Future development of analytical methods for this compound would benefit from the incorporation of GAC principles to create more sustainable and safer laboratory practices.
Future Directions in Clovoxamine Research
Elucidation of Further Pharmacological Nuances and Receptor Interactions
While clovoxamine (B1669253) is known to act as a serotonin-norepinephrine reuptake inhibitor, a more detailed understanding of its interaction with various receptors is a key area for future investigation. wikipedia.org Although it is reported to have low affinity for muscarinic acetylcholine, histamine, adrenergic, and other serotonin (B10506) receptors, a comprehensive profiling of its binding affinities and functional activities at a wider range of receptor subtypes is warranted. wikipedia.org
Structurally similar compounds, such as fluvoxamine (B1237835), have been found to interact with sigma-1 receptors, a feature that may contribute to its therapeutic effects. psychopharmacologyinstitute.comnih.gov Investigating whether this compound shares this affinity could reveal new aspects of its pharmacological profile. Understanding the nuances of its receptor interactions will be crucial for explaining its full range of biological activities and identifying potential new therapeutic applications. ontosight.ai
Table 1: Known and Potential Receptor Interactions of this compound
| Receptor/Transporter | Known/Potential Interaction | Implication |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibitor wikipedia.org | Primary mechanism for antidepressant effect. |
| Norepinephrine (B1679862) Transporter (NET) | Inhibitor nih.gov | Contributes to antidepressant and potential analgesic effects. |
| Sigma-1 Receptor | Potential Agonist/Antagonist | May influence anti-inflammatory and neuroprotective properties. psychopharmacologyinstitute.comnih.gov |
| Muscarinic Acetylcholine Receptors | Low Affinity wikipedia.org | Suggests a lower likelihood of certain side effects compared to older antidepressants. patsnap.com |
| Histamine Receptors | Low Affinity wikipedia.org | Indicates a potentially lower sedative effect. |
Exploration of Novel Mechanisms beyond Monoamine Reuptake for Broader Therapeutic Potential
Future research will likely extend beyond this compound's role as a monoamine reuptake inhibitor to uncover novel mechanisms of action. The investigation of related compounds has revealed effects on inflammation, platelet aggregation, and viral trafficking, suggesting that this compound may have a broader therapeutic potential than initially thought. nih.gov
For instance, the anti-inflammatory properties of the structurally related fluvoxamine have been linked to its interaction with the sigma-1 receptor and its ability to modulate cytokine production. nih.gov Exploring whether this compound exhibits similar immunomodulatory effects could open up new avenues for its use in conditions with an inflammatory component.
Advanced Preclinical Modeling for Complex Behavioral and Biological Phenotypes
To better understand the potential therapeutic applications of this compound, future research will need to employ advanced preclinical models that can capture complex behavioral and biological phenotypes. Spontaneous animal models, such as those exhibiting compulsive-like behaviors, have proven useful in studying the effects of related compounds like fluvoxamine. frontiersin.orgresearcher.life
Utilizing such models for this compound could provide valuable insights into its potential efficacy for conditions like obsessive-compulsive disorder (OCD). frontiersin.org Furthermore, genetic knockout models, such as those involving the Dlgap1 gene, can help to elucidate the underlying neurobiological pathways through which this compound may exert its effects. nih.gov These models allow for a more nuanced understanding of how the compound influences complex behaviors and their corresponding neural circuits.
Development of this compound-Inspired Chemical Entities with Enhanced Specificity or Novel Actions
The chemical structure of this compound provides a valuable scaffold for the development of new chemical entities with improved properties. Medicinal chemistry efforts can focus on modifying the this compound molecule to enhance its specificity for certain receptors or to introduce novel pharmacological actions. cambridge.org
By systematically altering different parts of the molecule, researchers can explore how these changes affect its binding affinity, efficacy, and pharmacokinetic properties. patsnap.com This approach could lead to the creation of new compounds with a more desirable therapeutic profile, potentially with fewer side effects or enhanced efficacy for specific conditions. The development of analogs of related compounds like fluoxetine (B1211875) and fluvoxamine has already shown the potential of this strategy. patsnap.com
Application of Advanced Analytical Techniques for In Situ and In Vivo Research
Advancements in analytical techniques will play a crucial role in future this compound research, enabling more precise and detailed investigations of its effects in living systems. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography have already been used to measure this compound concentrations in plasma. oup.comjopir.in
Future studies could employ more advanced methods, such as in vivo microdialysis coupled with mass spectrometry, to monitor real-time changes in neurotransmitter levels in specific brain regions following this compound administration. Additionally, advanced imaging techniques like positron emission tomography (PET) could be used to visualize the binding of radiolabeled this compound to its target receptors in the brain, providing a more dynamic and spatially resolved understanding of its pharmacokinetics and pharmacodynamics. nih.gov
Table 2: Advanced Analytical Techniques for this compound Research
| Technique | Application | Potential Insights |
|---|---|---|
| In Vivo Microdialysis | Real-time measurement of neurotransmitter levels in specific brain regions. | Elucidation of the dynamic effects of this compound on neurochemical systems. |
| Positron Emission Tomography (PET) | Visualization of receptor occupancy and distribution in the brain. | Understanding of the in vivo pharmacokinetics and target engagement of this compound. |
| High-Resolution Mass Spectrometry | Identification and quantification of metabolites. | Characterization of the metabolic pathways of this compound. |
Integration of Computational and Experimental Approaches in this compound-Related Drug Design and Discovery
The integration of computational and experimental methods will be essential for accelerating the discovery and development of new drugs inspired by this compound. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and activity of novel chemical entities before they are synthesized. researchgate.net
These in silico methods can help to prioritize the most promising candidates for further experimental investigation, saving time and resources. annualreviews.org By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to drug design, ultimately leading to the development of new and improved therapeutic agents. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Fluvoxamine | |
| Serotonin | |
| Norepinephrine | |
| Fluoxetine | |
| Imipramine | |
| Doxepin | |
| Desipramine | |
| Clomipramine | |
| Paroxetine | |
| Sertraline | |
| Citalopram | |
| Amitriptyline | |
| Nortriptyline | |
| Venlafaxine | |
| PRC200-SS | |
| MPEP | |
| MTEP | |
| Zidovudine | |
| Clozapine (B1669256) | |
| Midazolam | |
| Carbamazepine | |
| Risperidone | |
| Verapamil | |
| Ketoconazole | |
| Cyclosporine A | |
| Haloperidol | |
| (+)-3-PPP | |
| (+)-Pentazocine | |
| NE-100 | |
| E-5842 | |
| Reserpine | |
| Thioridazine | |
| Alosetron | |
| Pimozide | |
| Propranolol | |
| Theophylline | |
| Warfarin | |
| Tizanidine | |
| Alprazolam |
Q & A
Basic Research Question: What are the validated experimental protocols for synthesizing and characterizing Clovoxamine with high purity?
Methodological Answer:
Synthesis of this compound requires adherence to established organic chemistry protocols, including detailed characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Researchers should:
- Optimize reaction conditions (e.g., temperature, solvent, catalyst) using design-of-experiment (DoE) frameworks to maximize yield and purity .
- Report melting points, retention times, and spectral data (e.g., IR, UV-Vis) in alignment with IUPAC guidelines for compound verification .
- Cross-validate results with independent replicates to ensure reproducibility, as emphasized in pharmacological research standards .
Basic Research Question: How can researchers design robust in vitro and in vivo models to assess this compound’s pharmacokinetic properties?
Methodological Answer:
- In vitro models: Use human liver microsomes or hepatocyte assays to evaluate metabolic stability and cytochrome P450 interactions. Include positive controls (e.g., known CYP inhibitors) and validate assays via LC-MS/MS quantification .
- In vivo models: Employ rodent pharmacokinetic studies with dose-ranging designs (e.g., 3–5 dose levels) to calculate AUC, Cmax, and half-life. Ensure ethical compliance with animal welfare guidelines and use power analysis to determine cohort sizes .
Advanced Research Question: How should researchers resolve contradictions in reported pharmacological efficacy data for this compound across studies?
Methodological Answer:
Contradictions may arise from variability in experimental conditions (e.g., cell lines, dosing regimens). To address this:
- Conduct a systematic review to identify confounding variables, such as differences in assay sensitivity or solvent formulations .
- Perform meta-analyses using standardized effect sizes (e.g., Hedges’ g) to quantify heterogeneity across studies .
- Replicate disputed findings under controlled conditions, documenting all parameters (e.g., incubation time, buffer pH) to isolate causative factors .
Advanced Research Question: What methodologies are critical for elucidating this compound’s molecular mechanisms and target selectivity?
Methodological Answer:
- Target identification: Use affinity chromatography or thermal shift assays to identify binding partners. Validate specificity via CRISPR/Cas9 knockout models .
- Selectivity profiling: Screen against panels of related receptors/enzymes (e.g., monoamine transporters) using radioligand binding assays. Report IC50 values with 95% confidence intervals .
- Computational modeling: Apply molecular docking (e.g., AutoDock Vina) to predict binding poses and correlate with experimental activity data .
Advanced Research Question: How can researchers design studies to compare this compound’s efficacy with structural analogs or existing antidepressants?
Methodological Answer:
- Comparative trials: Use randomized, double-blind designs with active controls (e.g., fluoxetine) and standardized depression scales (e.g., Hamilton Rating Scale). Stratify participants by baseline severity to minimize bias .
- Structure-activity relationship (SAR) studies: Synthesize analogs with modifications to the phenyl ring or side chain. Test in parallel using dose-response curves to identify critical pharmacophores .
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to compare efficacy across groups, ensuring p-values are adjusted for multiple comparisons .
Advanced Research Question: What strategies ensure reproducibility in this compound research, particularly in neurochemical assays?
Methodological Answer:
- Protocol standardization: Publish detailed methods, including equipment calibration data (e.g., HPLC column specifications) and reagent lot numbers .
- Data transparency: Share raw datasets (e.g., NMR spectra, animal behavioral recordings) in supplementary materials or repositories like Zenodo .
- Collaborative verification: Engage independent labs to replicate key findings using identical materials, as recommended in preclinical research guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
